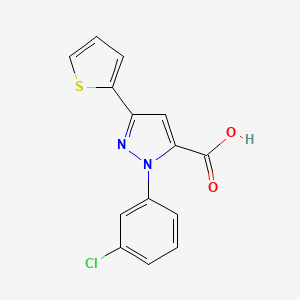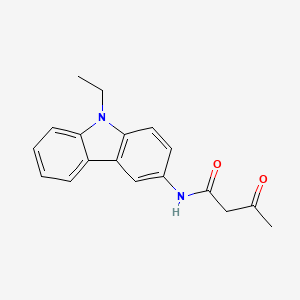
2,7-Dihydroxy-1-naphthaldehyde
描述
2,7-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3 and a molecular weight of 188.1794 g/mol It is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 2,7-Dihydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthaldehyde using suitable reagents under controlled conditions. For instance, the reaction of 1-naphthaldehyde with hydroxylating agents such as hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 2,7-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,7-Dihydroxy-1-naphthoic acid.
Reduction: 2,7-Dihydroxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the substituent introduced.
科学研究应用
2,7-Dihydroxy-1-naphthaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,7-dihydroxy-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial properties are linked to its interaction with microbial cell membranes, leading to disruption of cellular processes .
相似化合物的比较
2-Hydroxy-1-naphthaldehyde: Similar structure but with only one hydroxyl group.
1,4-Dihydroxy-2-naphthaldehyde: Another naphthaldehyde derivative with hydroxyl groups at different positions.
Comparison: 2,7-Dihydroxy-1-naphthaldehyde is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to 2-hydroxy-1-naphthaldehyde, the presence of an additional hydroxyl group enhances its antioxidant properties. Similarly, the distinct arrangement of hydroxyl groups in 1,4-dihydroxy-2-naphthaldehyde results in different chemical behavior and applications .
属性
IUPAC Name |
2,7-dihydroxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-6-10-9-5-8(13)3-1-7(9)2-4-11(10)14/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPRJJZUISDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main objective of the study presented in the paper "Synthesis and study of new indoline spiropyran and its derivative with α-lipoic acid exhibiting low cytotoxicity"?
A1: The study aimed to synthesize a novel indoline spiropyran derivative conjugated with α-lipoic acid and evaluate its cytotoxicity. The researchers successfully synthesized the target compound and demonstrated its low cytotoxicity in vitro, suggesting its potential for further biological applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-4,5-dimethylbenzo[d]thiazole](/img/structure/B1348429.png)












